molecular formula C6H6N4O2 B1323017 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile CAS No. 1006568-14-4

3-(3-nitro-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B1323017
CAS No.: 1006568-14-4
M. Wt: 166.14 g/mol
InChI Key: UCIMSXFQJXRPGJ-UHFFFAOYSA-N
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Description

Overview of Pyrazole-Nitrile Architectures in Contemporary Organic Chemistry

Pyrazole (B372694) derivatives are recognized as pharmacologically significant scaffolds that exhibit a vast array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties. nih.gov The incorporation of a nitrile (cyano, -CN) group into a pyrazole framework creates a pyrazole-nitrile architecture, a motif found in various bioactive compounds and functional materials.

These architectures are valuable in medicinal chemistry and serve as versatile building blocks in organic synthesis. nih.gov For instance, multicomponent reactions involving malononitrile (B47326) are frequently used to construct complex heterocyclic systems, such as pyrano[2,3-c]pyrazoles, which themselves have shown promising biological activities. mdpi.com Beyond pharmaceuticals, pyrazole derivatives containing nitrile functionalities have been investigated for industrial applications, including as effective corrosion inhibitors for metals in acidic environments. researchgate.net The synthesis of pyrazoles from nitriles and other simple precursors is an active area of research, with methods being developed that use transition metal complexes to facilitate the coupling of alkynes and nitriles in a one-pot procedure. nih.gov

The Strategic Role of Nitro and Nitrile Functionalities within Pyrazole Frameworks

The functional groups attached to a pyrazole core profoundly influence its physicochemical properties and reactivity. The nitro and nitrile groups in 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile are both strongly electron-withdrawing, which significantly modulates the electronic nature of the pyrazole ring.

The nitro group is a key "explosophore" and its presence is central to the development of high-energy-density materials (HEDMs). nih.govacs.org Attaching nitro groups to a pyrazole ring increases the compound's density and oxygen balance, which are critical parameters for energetic performance. nih.govacs.orgresearchgate.netresearchgate.net Polynitro pyrazoles are a class of compounds studied for their high thermal stability and powerful detonation properties. nih.govacs.org From a synthetic standpoint, the nitro group deactivates the pyrazole ring towards electrophilic substitution and activates it for nucleophilic substitution, often directing reactions to specific positions. researchgate.netgoogle.com

The nitrile group is a versatile functional group in organic chemistry. It can be hydrolyzed to carboxylic acids or amides, reduced to amines, or used in cycloaddition reactions to form other heterocyclic rings. This synthetic flexibility makes pyrazole-nitriles valuable intermediates. google.com In a comparative study of crystal packing, the nitrile group was found to be less dense and to participate less in intermolecular bonding than a nitro group, which can influence the bulk properties of the material. researchgate.net

Historical Context and Evolution of Research on 1-Substituted Pyrazole Derivatives

The history of pyrazole chemistry dates back to 1883, when German chemist Ludwig Knorr first synthesized a substituted pyrazole. nih.gov Early synthetic methods often involved the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov To produce 1-substituted pyrazoles (also known as N-substituted pyrazoles), this classic approach would require an N-monosubstituted hydrazine.

Academic Research Landscape of this compound and Analogues

While specific research literature on this compound is limited, the academic landscape can be understood by examining its structural components and closely related analogues. The synthesis of the core structure, 3-nitropyrazole, is well-established, typically proceeding through the nitration of pyrazole to form 1-nitropyrazole (B188897), followed by a thermal rearrangement. chemicalbook.comresearchgate.net

The study of N-alkylated nitropyrazoles is an active field, particularly in the area of energetic materials. Researchers have synthesized and characterized a variety of these compounds to balance explosive power with thermal stability. nih.gov For example, N-alkylation of nitropyrazoles with chains containing other energetic functional groups, such as azido (B1232118) (-N₃) or nitrato (-ONO₂) groups, has been explored to create potential melt-cast explosives. nih.gov In a different approach, the destructive nitration of 1-acetonyl nitropyrazoles has been used to synthesize highly energetic N-trinitromethyl substituted nitropyrazoles. nih.gov

The isomeric compound, 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile , is listed by chemical suppliers under CAS Number 1002243-79-9. bldpharm.com Furthermore, a closely related analogue, (3R)-3-(4-nitro-1H-pyrazol-1-yl)-cyclopentylpropanenitrile , has been patented as a key intermediate in the synthesis of Ruxolitinib, a Janus kinase inhibitor used for treating myelofibrosis. google.com This highlights the value of the N-propanenitrile substituted nitropyrazole scaffold in pharmaceutical development. Another documented intermediate is 3(5)-nitro-4-pyrazolecarbonitrile , which is used to prepare biologically active 1,4-disubstituted-3-nitropyrazoles with applications as antimicrobial and herbicidal agents. google.com

The table below summarizes key data for 3-nitropyrazole and some of its N-substituted analogues found in the literature.

Compound NameCAS NumberMolecular FormulaKey Research Application/Note
3-Nitro-1H-pyrazole26621-44-3C₃H₃N₃O₂Starting material for N-alkylation; biochemical reagent. chemsrc.comnih.govnist.gov
3-(4-Nitro-1H-pyrazol-1-yl)propanenitrile1002243-79-9C₆H₆N₄O₂Isomer of the title compound; available as a research chemical. bldpharm.com
(3R)-3-(4-Nitro-1H-pyrazol-1-yl)-cyclopentylpropanenitrileNot AvailableC₁₁H₁₄N₄O₂Intermediate in the synthesis of the drug Ruxolitinib. google.com
3,4-Dinitro-1-(trinitromethyl)pyrazoleNot AvailableC₄HN₇O₁₀High-energy dense oxidizer synthesized from 1-acetonyl-3,4-dinitropyrazole. nih.gov
1-(2-Azidoethyl)-3,4-dinitropyrazoleNot AvailableC₅H₅N₇O₄Potential melt-cast explosive with good thermal stability. nih.gov
1-(2-Nitratoethyl)-3,4-dinitropyrazoleNot AvailableC₅H₅N₅O₇Potential melt-cast explosive. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-nitropyrazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c7-3-1-4-9-5-2-6(8-9)10(11)12/h2,5H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIMSXFQJXRPGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Accessing 3 3 Nitro 1h Pyrazol 1 Yl Propanenitrile

Direct and Indirect Nitration Approaches for Pyrazole (B372694) Ring Systems

The introduction of a nitro group onto a pyrazole ring is a critical step in the synthesis of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile. This can be achieved through both direct and indirect methods, with the choice of method influencing the regiochemical outcome.

Direct Nitration: This approach involves treating a pyrazole derivative with a nitrating agent. Common nitrating systems include a mixture of concentrated nitric acid and sulfuric acid, or nitric acid with acetic anhydride (B1165640) or trifluoroacetic anhydride. semanticscholar.orgresearchgate.net The position of nitration is highly dependent on the reaction conditions and the substituents already present on the pyrazole ring. For instance, the direct nitration of N-substituted pyrazoles often leads to nitration at the C4 position. However, nitrating the parent pyrazole can result in a mixture of isomers. semanticscholar.org

Indirect Nitration: A widely utilized indirect method for synthesizing 3-nitropyrazoles involves a rearrangement mechanism. chemicalbook.com This strategy begins with the N-nitration of pyrazole to form 1-nitropyrazole (B188897). Subsequent heating of 1-nitropyrazole in a high-boiling solvent like benzonitrile (B105546) induces a thermal rearrangement, yielding primarily the 3-nitro-1H-pyrazole isomer. chemicalbook.com This method is particularly valuable for its high regioselectivity for the 3-position. Other approaches have explored the use of N-nitropyrazole derivatives as versatile nitrating reagents for various substrates. acs.org

Table 1: Comparison of Nitration Methods for Pyrazole
MethodReagentsTypical ProductKey Features
Direct C-NitrationHNO₃ / H₂SO₄ or HNO₃ / (CF₃CO)₂OMixture of isomers (e.g., 4-nitro, dinitro derivatives) semanticscholar.orgRegioselectivity is a major challenge and depends on substituents.
Indirect Nitration (via Rearrangement)1. N-nitration to form 1-nitropyrazole 2. Thermal rearrangement chemicalbook.com3-Nitro-1H-pyrazole chemicalbook.comOffers high regioselectivity for the desired 3-nitro isomer.
Direct N-NitrationNitrating agents under specific conditionsN-nitropyrazoles researchgate.netForms an intermediate that can be used for rearrangement or as a nitrating agent itself. chemicalbook.comacs.org

Introduction of the Propanenitrile Moiety via N-Alkylation and Related Reactions

Once the 3-nitropyrazole core is obtained, the next key transformation is the introduction of the propanenitrile side chain onto one of the ring's nitrogen atoms. This is typically accomplished through N-alkylation or related reactions.

The most direct method is the cyanoethylation of 3-nitro-1H-pyrazole, which is a type of Michael addition. This reaction involves treating the pyrazole with acrylonitrile (B1666552) (CH₂=CHCN). The process is often catalyzed by a base, which deprotonates the pyrazole N-H, generating a nucleophilic pyrazolate anion that subsequently attacks the acrylonitrile.

Alternative N-alkylation strategies have been developed to accommodate various substrates and reaction conditions. These include:

Acid-Catalyzed Alkylation : A method using trichloroacetimidate (B1259523) electrophiles and a Brønsted acid catalyst, such as camphorsulfonic acid, provides an alternative to methods requiring strong bases. mdpi.comsemanticscholar.org

Catalytic Alkylation : The use of crystalline aluminosilicate (B74896) or aluminophosphate as catalysts allows for the N-alkylation of pyrazoles with alcohols or their derivatives under milder conditions. google.com

Enzymatic Alkylation : Engineered enzymes have been employed to achieve catalyst-controlled N-alkylation of pyrazoles with high regioselectivity using simple haloalkanes as starting materials. nih.gov

Phase Transfer Catalysis : This technique can facilitate the N-alkylation of pyrazoles, often without the need for a solvent, using a phase-transfer catalyst to shuttle the pyrazolate anion into the organic phase to react with an alkylating agent. researchgate.net

Table 2: Methods for N-Alkylation of Pyrazoles
Alkylation MethodTypical Reagents/CatalystsAdvantages
Base-Catalyzed CyanoethylationAcrylonitrile, Base (e.g., NaH, K₂CO₃)Direct and common method for introducing the propanenitrile group.
Acid-Catalyzed AlkylationTrichloroacetimidates, Brønsted acid (e.g., CSA) mdpi.comsemanticscholar.orgAvoids the use of strong bases; proceeds under milder acidic conditions.
Heterogeneous CatalysisAlcohols, Crystalline aluminosilicates google.comUses readily available alkylating agents and recyclable catalysts.
Enzymatic AlkylationEngineered enzymes, Haloalkanes nih.govOffers exceptionally high regioselectivity. nih.gov

Convergent and Linear Synthesis Pathways for this compound

Linear Synthesis: In a linear sequence, the starting material is modified step-by-step to build the final product. For the target molecule, two plausible linear routes exist:

Pathway A (Nitration First): This route begins with the pyrazole ring, which is first nitrated to produce 3-nitro-1H-pyrazole. This intermediate is then subjected to N-alkylation with an appropriate three-carbon nitrile-containing electrophile (e.g., acrylonitrile) to yield the final product. This pathway is often preferred as the regioselectivity of the initial nitration can be well-controlled.

Pathway B (Alkylation First): This pathway starts with the N-alkylation of pyrazole to form 3-(1H-pyrazol-1-yl)propanenitrile. chemicalbook.comnih.gov The subsequent step is the nitration of this intermediate. A significant challenge in this route is controlling the regioselectivity of the nitration, as the N-propanenitrile substituent will direct the incoming nitro group, typically to the 4-position, which is not the desired isomer.

Convergent Synthesis: A convergent approach involves the independent synthesis of key fragments of the molecule, which are then combined in a later step. For this compound, a convergent strategy could involve:

Synthesizing a hydrazine (B178648) derivative already containing the propanenitrile moiety, such as 3-hydrazinopropanenitrile.

Catalytic Methods in the Formation of Pyrazole-Nitrile Structures

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective pathways for constructing complex molecules. Various catalytic methods are applicable to the formation of pyrazole-nitrile structures.

For the formation of the pyrazole ring itself, several metal catalysts have been employed:

Ruthenium(II) catalysts can facilitate the intramolecular oxidative C-N coupling to form substituted pyrazoles. organic-chemistry.org

Iron catalysts have been used for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from diarylhydrazones and vicinal diols. organic-chemistry.org

Copper catalysts are effective in the aerobic oxidative cyclization of β,γ-unsaturated hydrazones to provide pyrazole derivatives. organic-chemistry.org

In the context of introducing the nitrile functionality, N-heterocyclic carbenes (NHCs) have been developed as organocatalysts for the enantioselective synthesis of pyrazoles containing a nitrile group through asymmetric cycloaddition reactions. acs.org Simple and environmentally benign catalysts, such as sodium chloride (NaCl), have also been shown to effectively catalyze the one-pot, three-component synthesis of pyrazole-4-carbonitrile derivatives in aqueous media. researchgate.net

Furthermore, the N-alkylation step to introduce the propanenitrile side chain can be achieved using Brønsted acid catalysts or by employing engineered enzymes, which act as highly selective biocatalysts. semanticscholar.orgnih.gov

Chemo- and Regioselectivity Considerations in the Synthesis of Substituted Pyrazoles

Achieving the correct isomer of a polysubstituted pyrazole, such as this compound, requires strict control over both chemo- and regioselectivity at various stages of the synthesis.

Regioselectivity is paramount in determining the final arrangement of substituents. Key considerations include:

Ring Formation: When constructing the pyrazole ring from unsymmetrical precursors (e.g., a substituted hydrazine and an unsymmetrical β-dicarbonyl compound), two different regioisomers can be formed. The reaction conditions and the electronic and steric nature of the substituents dictate the preferred outcome. researchgate.netthieme.de

Electrophilic Substitution (Nitration): The position of nitration on a pre-formed pyrazole ring is governed by the directing effects of existing substituents. An N-substituent, like the propanenitrile group, typically directs nitration to the C4-position. To achieve C3-nitration, an indirect route, such as the thermal rearrangement of 1-nitropyrazole, is often necessary to override this directing effect. chemicalbook.com

N-Alkylation: In an unsymmetrical pyrazole like 3-nitro-1H-pyrazole, alkylation can occur at two different nitrogen atoms (N1 or N2). The ratio of the resulting N-alkylated regioisomers is influenced by factors such as the steric bulk of the alkylating agent and the substituents on the pyrazole ring, with the alkyl group generally adding to the less sterically hindered nitrogen. mdpi.comsemanticscholar.org

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. nih.govacs.org In the synthesis of the target molecule, this is relevant when performing reactions like nitration on a substrate that already contains the nitrile group. The reaction conditions must be chosen carefully to ensure the nitrating agent reacts selectively with the pyrazole ring without causing unwanted side reactions with the propanenitrile side chain. Advanced techniques like directed metalation can offer high levels of both chemo- and regioselectivity in the functionalization of pyrazole rings. dntb.gov.ua

Chemical Reactivity and Derivatization Pathways of 3 3 Nitro 1h Pyrazol 1 Yl Propanenitrile

Transformations Involving the Nitrile Group of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile

The nitrile group is a versatile functional group that can undergo a variety of transformations, including nucleophilic additions, reduction, and hydrolysis. openstax.org These reactions convert the nitrile into other valuable functional groups such as amines, aldehydes, ketones, or carboxylic acids.

Nucleophilic Additions to the Nitrile Functionality

The carbon atom of the nitrile group in this compound is electrophilic due to the polarization of the carbon-nitrogen triple bond. libretexts.org This allows it to react with various nucleophiles. A prominent example of this reactivity is the addition of Grignard reagents (organomagnesium halides).

The reaction involves the nucleophilic attack of the Grignard reagent's carbanion on the nitrile carbon, which leads to the formation of an intermediate imine anion after the initial addition. This intermediate is then hydrolyzed during aqueous workup to yield a ketone. youtube.com This pathway provides a valuable method for carbon-carbon bond formation, attaching a new organic substituent to the carbon adjacent to the pyrazole-linked ethyl chain.

Table 1: Expected Products from Nucleophilic Addition of Grignard Reagents This table is based on the general reactivity of nitriles and illustrates potential transformations of this compound.

Grignard Reagent (R-MgX)Intermediate (Post-Addition)Final Product (Post-Hydrolysis)
Methylmagnesium bromide (CH₃MgBr)Imine anion of 1-(3-nitro-1H-pyrazol-1-yl)butan-2-one1-(3-nitro-1H-pyrazol-1-yl)butan-2-one
Phenylmagnesium bromide (C₆H₅MgBr)Imine anion of 1-phenyl-3-(3-nitro-1H-pyrazol-1-yl)propan-1-one1-phenyl-3-(3-nitro-1H-pyrazol-1-yl)propan-1-one
Ethylmagnesium bromide (CH₃CH₂MgBr)Imine anion of 1-(3-nitro-1H-pyrazol-1-yl)pentan-3-one1-(3-nitro-1H-pyrazol-1-yl)pentan-3-one

Reduction and Hydrolysis Reactions of the Nitrile Group

The nitrile group can be selectively reduced or hydrolyzed without affecting the nitro group on the pyrazole (B372694) ring under specific conditions.

Reduction Reactions: The reduction of the nitrile functionality typically yields a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting the nitrile into a primary amine through two successive nucleophilic additions of a hydride ion. libretexts.org The resulting product from the reduction of this compound would be 3-(3-nitro-1H-pyrazol-1-yl)propan-1-amine.

For selective reductions where the sensitive nitro group must be preserved, specific reagent systems are required. A mixture of boron trifluoride etherate (BF₃·OEt₂) and sodium borohydride (B1222165) (NaBH₄) has been shown to be effective for the selective reduction of nitriles in the presence of aromatic nitro groups. calvin.edu Alternatively, diisobutylaluminium hydride (DIBALH) can be used for the partial reduction of the nitrile to an aldehyde, which is formed upon hydrolysis of the intermediate imine. libretexts.org

Hydrolysis Reactions: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.org Heating this compound with an aqueous acid (like H₂SO₄ or HCl) or a base (like NaOH) would lead to the formation of 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid. vaia.com The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. openstax.org For example, the related compound 3-(1H-pyrazol-1-yl)propanenitrile has been converted to various N-substituted propanamides, demonstrating the viability of transformations at the nitrile group. turkjps.orgnih.gov

Reactivity Profile of the Nitro Group on the Pyrazole Ring

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the pyrazole ring. It is also a key functional handle for further derivatization, primarily through reduction to an amino group.

Selective Reduction of the Nitro Group

The selective reduction of the nitro group to a primary amine while leaving the nitrile group intact is a crucial transformation. This conversion is often the first step in a broader synthetic strategy to introduce diversity. A variety of reagents are known to achieve this selectivity for aromatic nitro compounds in the presence of reducible groups like nitriles.

Common methods include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas (H₂) is a standard method. commonorganicchemistry.com Raney Nickel is often preferred if halogen substituents are present elsewhere in the molecule to avoid dehalogenation. commonorganicchemistry.com

Metal/Acid Systems: Reagents such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid like acetic acid or hydrochloric acid provide mild and effective conditions for reducing nitro groups. commonorganicchemistry.com

Transfer Hydrogenation: A particularly mild and selective method involves transfer hydrogenation using hydrazine (B178648) in combination with a metal catalyst. For instance, a system of hydrazine glyoxylate (B1226380) with zinc or magnesium powder has been shown to rapidly and selectively reduce aromatic nitro groups at room temperature without affecting other reducible functionalities. researchgate.net

The product of this selective reduction is 3-(3-amino-1H-pyrazol-1-yl)propanenitrile . uni.lu

Synthetic Utility of the Nitro Group in Further Derivatization

The primary utility of the nitro group lies in its conversion to an amino group. The resulting 3-(3-amino-1H-pyrazol-1-yl)propanenitrile is a versatile intermediate. The newly formed amino group can undergo a wide array of subsequent reactions:

Diazotization: The primary amino group can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium intermediate can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents, such as halogens, a cyano group, or a hydroxyl group.

Acylation: The amine can be acylated with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines.

Condensation Reactions: The amino-pyrazole can serve as a building block for the synthesis of fused heterocyclic systems. For example, 3-amino-1H-pyrazole-4-carbonitriles are used as precursors for the synthesis of pyrazolo[1,5-a]pyrimidines through condensation with various dielectrophiles. nih.govresearchgate.net

Table 2: Potential Derivatizations of the Amino Group This table outlines synthetic pathways starting from 3-(3-amino-1H-pyrazol-1-yl)propanenitrile, the product of nitro group reduction.

Reagent(s)Reaction TypeProduct Class
NaNO₂, HCl then CuClSandmeyer Reaction3-(3-chloro-1H-pyrazol-1-yl)propanenitrile
Acetic Anhydride (B1165640)Acylation3-(3-acetamido-1H-pyrazol-1-yl)propanenitrile
1,3-Diketone (e.g., Acetylacetone)Condensation/CyclizationPyrazolo[1,5-a]pyrimidine derivative
Aromatic AldehydeCondensationSchiff Base (Imine) derivative

Functionalization and Modification of the Pyrazole Heterocycle

The pyrazole ring itself is an aromatic heterocycle and can undergo functionalization, although its reactivity is heavily influenced by the existing substituents. The electron-withdrawing nitro group at the C3 position and the propanenitrile group at the N1 position deactivate the ring towards electrophilic aromatic substitution.

However, the pyrazole ring can be functionalized through other means:

Direct C-H Functionalization: Modern synthetic methods involving transition-metal catalysis allow for the direct functionalization of C-H bonds on the pyrazole ring. rsc.org These methods can introduce aryl, alkyl, or other groups at specific positions, often with high regioselectivity, bypassing the need for traditional electrophilic substitution.

Lithiation/Metal-Halogen Exchange: If a halogen atom is present on the pyrazole ring, it can be converted into an organometallic species via metal-halogen exchange (e.g., with n-butyllithium). This lithiated intermediate can then react with various electrophiles to introduce new substituents.

Cycloaddition Reactions: The pyrazole ring can be constructed through [3+2] cycloaddition reactions. For example, substituted pyrazoles can be synthesized from the reaction of nitrilimines with specifically functionalized alkenes. nih.gov This approach allows for the incorporation of desired substituents onto the pyrazole core from the outset.

The synthesis of diverse pyrazole derivatives is a significant area of research due to their wide applications in medicinal chemistry and materials science. nih.govglobalresearchonline.net The functionalization of the pyrazole core of this compound, particularly after transformation of the nitro and nitrile groups, opens pathways to complex, poly-functionalized heterocyclic systems. nih.gov

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyrazole Core

The pyrazole ring system is aromatic and can undergo substitution reactions. However, the presence of the strongly deactivating nitro group at the 3-position renders the pyrazole core of this compound electron-deficient. This electronic characteristic makes electrophilic aromatic substitution reactions challenging. nih.gov Generally, electrophilic substitution on pyrazole itself, such as nitration or sulfonation, occurs preferentially at the C-4 position. scribd.com However, the existing nitro group at C-3 in the target molecule would further deactivate the ring towards additional electrophilic attack.

Conversely, the electron-deficient nature of the nitropyrazole ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr) . The nitro group is a powerful activating group for SNAr reactions, and it can also act as the leaving group. Research on various nitropyrazole derivatives has shown that the nitro group can be displaced by a range of nucleophiles. For instance, studies on 3,4-dinitropyrazoles have demonstrated regioselective substitution of the nitro group at the 3-position by S-, O-, and N-nucleophiles. researchgate.net This suggests that the nitro group in this compound could potentially be displaced by strong nucleophiles.

Reaction TypeReagents and ConditionsExpected Outcome on this compound
Electrophilic Aromatic Substitution
NitrationHNO₃ / H₂SO₄Reaction is unlikely due to the deactivating effect of the existing nitro group.
HalogenationX₂ / Lewis AcidReaction is expected to be very slow or not occur.
Friedel-Crafts Alkylation/AcylationR-X / Lewis Acid, RCOCl / Lewis AcidNot feasible due to deactivation of the ring and potential complexation with the Lewis acid.
Nucleophilic Aromatic Substitution
AminationRNH₂Potential displacement of the nitro group to form a 3-amino-pyrazole derivative.
AlkoxylationRO⁻Possible substitution of the nitro group to yield a 3-alkoxy-pyrazole derivative.
ThiolationRS⁻The nitro group could be substituted by a thiol group.

Exploiting the Pyrazole Nitrogen for Conjugation and Linker Attachment

The pyrazole ring in this compound possesses two nitrogen atoms. The N-1 nitrogen is already substituted with the propanenitrile group. The remaining N-2 nitrogen, which is a pyridine-like sp²-hybridized nitrogen, presents a site for potential derivatization. nih.gov This nitrogen atom possesses a lone pair of electrons and can act as a nucleophile or a base.

Alkylation and amination at this position are common strategies for the functionalization of pyrazoles. For instance, N-alkylation of nitropyrazole derivatives has been successfully achieved using various alkylating agents in the presence of a base. researchgate.net This provides a straightforward method for attaching linkers or other functional moieties to the pyrazole core. Similarly, N-amination can introduce a new nitrogen-containing functional group, further expanding the possibilities for conjugation.

The propanenitrile substituent itself offers another handle for derivatization. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing functional groups that can be readily used for conjugation and linker attachment through amide bond formation or other standard bioconjugation techniques.

Derivatization SiteReaction TypeReagents and ConditionsPotential Application
Pyrazole N-2 Nitrogen N-AlkylationAlkyl halide (R-X) / BaseAttachment of linkers, reporter molecules, or solid supports.
N-AminationAminating agent (e.g., hydroxylamine-O-sulfonic acid)Introduction of a primary amine for further functionalization.
Propanenitrile Group HydrolysisAcid or Base / H₂OFormation of a carboxylic acid for amide bond coupling.
ReductionReducing agent (e.g., LiAlH₄, H₂/Catalyst)Formation of a primary amine for conjugation.

Condensation and Cycloaddition Reactions Involving the Compound

While specific literature on condensation and cycloaddition reactions of this compound is scarce, the reactivity of its constituent functional groups allows for predictions of its potential involvement in such transformations.

The nitrile group can participate in condensation reactions. For example, it can react with compounds containing active methylene (B1212753) groups in the presence of a base. The pyrazole ring itself, particularly when activated, can also be involved in certain condensation pathways.

From the perspective of cycloaddition reactions, the pyrazole ring is generally considered aromatic and thus not a typical participant in Diels-Alder reactions as the diene component. However, the C=C bond within the pyrazole ring could potentially act as a dipolarophile in 1,3-dipolar cycloaddition reactions, although this is less common for aromatic systems.

More plausibly, the nitrile group could undergo [3+2] cycloaddition with azides to form tetrazoles, a well-established transformation. Additionally, if the propanenitrile side chain is modified to introduce a double or triple bond, it would become a reactive component for various cycloaddition reactions. For instance, derivatization to an alkene or alkyne would open up pathways for Diels-Alder or 1,3-dipolar cycloadditions.

Reaction TypeReactive MoietyPotential Reaction PartnerExpected Product
Condensation Nitrile GroupActive Methylene Compoundβ-Enaminonitrile derivative
[3+2] Cycloaddition Nitrile GroupOrganic Azide (R-N₃)Tetrazole derivative
1,3-Dipolar Cycloaddition (Hypothetical) Modified Side Chain (e.g., alkene)Nitrile Oxide, NitroneIsoxazole or Isoxazoline derivative
Diels-Alder (Hypothetical) Modified Side Chain (e.g., diene)DienophileCyclohexene derivative

Computational and Theoretical Chemistry Studies of 3 3 Nitro 1h Pyrazol 1 Yl Propanenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into molecular properties at the electronic level. These methods are instrumental in predicting the geometric and electronic structure of a molecule, which in turn governs its stability, reactivity, and spectroscopic characteristics. For 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile, such calculations offer a theoretical foundation for understanding its chemical behavior before extensive laboratory synthesis and testing are undertaken.

Density Functional Theory (DFT) for Molecular Orbital Analysis (HOMO-LUMO)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. irjweb.com A key aspect of this analysis involves the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. irjweb.comscirp.org A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small energy gap indicates that a molecule is more reactive and polarizable, which can be a desirable trait for certain biological activities due to enhanced charge transfer within the molecule. researchgate.netnih.gov

For this compound, the HOMO is expected to be primarily localized over the electron-rich pyrazole (B372694) ring system, making this region a likely site for electrophilic attack. The LUMO, in contrast, is anticipated to be distributed over the electron-withdrawing nitro (NO₂) group and the cyano (C≡N) group, identifying these as the probable sites for nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Illustrative Data)
ParameterSymbolValue (eV)Description
Highest Occupied Molecular Orbital EnergyEHOMO-7.15Energy of the outermost electron-donating orbital.
Lowest Unoccupied Molecular Orbital EnergyELUMO-2.80Energy of the lowest electron-accepting orbital.
HOMO-LUMO Energy GapΔE4.35Indicates chemical reactivity and stability. scirp.org
Chemical Hardnessη2.175Measures resistance to charge transfer. scirp.org
Chemical Potentialμ-4.975Relates to the escaping tendency of electrons.
Electrophilicity Indexω5.70Quantifies the electrophilic power of the molecule. mdpi.com

Prediction of Spectroscopic Signatures

Computational methods, particularly DFT, are highly effective in predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. superfri.org Vibrational spectroscopy (Infrared) and electronic spectroscopy (UV-Visible) are two primary techniques where theoretical predictions are invaluable.

By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. mdpi.com This allows for the assignment of specific vibrational modes to the observed peaks in an experimental spectrum, confirming the presence of key functional groups. For this compound, characteristic vibrations would include the stretching of the nitrile (C≡N) group, the symmetric and asymmetric stretches of the nitro (NO₂) group, and the various C-H, C=N, and N-N vibrations of the pyrazole ring. mdpi.com

Similarly, Time-Dependent DFT (TD-DFT) calculations can predict electronic transitions, providing theoretical UV-Vis absorption spectra. scirp.org This analysis yields information on the absorption wavelengths (λmax), excitation energies, and oscillator strengths (f), which quantify the probability of a given electronic transition.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative Data)
Functional GroupVibrational ModeCalculated Wavenumber (cm-1)
Nitrile (C≡N)Stretching2255
Nitro (NO₂)Asymmetric Stretching1550
Nitro (NO₂)Symmetric Stretching1355
Pyrazole RingC=N Stretching1590
Pyrazole RingN-N Stretching1480

Electrostatic Potential Surface Analysis for Interaction Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its noncovalent interaction behavior. nih.govresearchgate.net The MEP map illustrates regions of varying electrostatic potential, typically color-coded for intuitive analysis. chemrxiv.org

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on electronegative atoms). These sites are attractive for electrophiles and are involved in hydrogen bond acceptance. nih.gov

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas (e.g., hydrogen atoms attached to electronegative atoms). These sites are susceptible to nucleophilic attack and act as hydrogen bond donors. nih.gov

Green regions represent neutral or near-zero potential.

For this compound, the MEP surface would predictably show intense negative potential (red) around the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group. These areas represent the primary sites for electrophilic interactions and hydrogen bonding. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the pyrazole ring, highlighting them as potential sites for nucleophilic interactions. mdpi.com This analysis is crucial for understanding how the molecule might interact with biological receptors. researchgate.net

Molecular Docking and Dynamics Simulations for Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to the active site of another (the receptor, typically a protein). nih.gov This method is central to structure-based drug design. Pyrazole-containing compounds are known to exhibit a wide range of biological activities and have been investigated as inhibitors for various protein targets, including protein kinases and bacterial enzymes. nih.govbiointerfaceresearch.comnih.gov

A hypothetical docking study of this compound could be performed against a target such as Tyrosine Kinase (TYK2), a protein implicated in immune-mediated diseases. nih.gov The goal would be to determine if the compound can fit within the enzyme's ATP-binding pocket and form favorable interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues. A strong predicted binding affinity (a low binding energy value) would suggest that the compound is a potential inhibitor deserving of further investigation. researchgate.net Following docking, molecular dynamics simulations can be employed to assess the stability of the predicted ligand-receptor complex over time.

Table 3: Illustrative Molecular Docking Results of this compound with a Protein Kinase Target
ParameterValueSignificance
Binding Energy (kcal/mol)-8.5Indicates a strong predicted binding affinity.
Inhibition Constant (Ki, nM)350Predicted concentration required for 50% inhibition.
Hydrogen Bonds Formed3Key stabilizing interactions with the protein.
Interacting ResiduesCys909, Glu845, Val833Specific amino acids in the active site forming contacts.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comresearchgate.net By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, guiding the design of more potent analogues. nih.gov

To develop a QSAR model for analogues of this compound, a dataset of structurally similar pyrazole derivatives with experimentally measured biological activity (e.g., IC₅₀ values) would be required. researchgate.net Various molecular descriptors—quantifying physicochemical properties like steric bulk, electronic charge, and hydrophobicity—would be calculated for each compound. Statistical methods, such as multiple linear regression (MLR), are then used to generate an equation that best correlates these descriptors with activity. researchgate.net

The resulting QSAR model can provide valuable insights into which structural features are crucial for activity. For instance, the model might reveal that increasing the electrostatic potential on the pyrazole ring while decreasing the size of the substituent at another position enhances biological efficacy. This information allows for the rational, in silico design of new analogues with potentially improved properties. mdpi.com

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy pathway from reactants to products. A critical part of this process is the location of transition state (TS) structures, which represent the highest energy point along the reaction coordinate. mdpi.com

The activation energy (the energy difference between the reactants and the transition state) determines the rate of the reaction and can be calculated computationally. mdpi.com This is particularly useful for understanding reactions involved in the synthesis of complex molecules like this compound. For example, the formation of the nitro-pyrazole ring often occurs via a [3+2] cycloaddition reaction. mdpi.commdpi.com Computational analysis could be used to explore the feasibility of different reaction pathways, predict the regioselectivity of the reaction, and understand the role of catalysts or solvents by calculating the activation barriers for each potential mechanism. This theoretical insight can help optimize experimental conditions to improve reaction yield and selectivity.

Applications and Functional Exploration of 3 3 Nitro 1h Pyrazol 1 Yl Propanenitrile in Research

Absence of Data on its Role as a Chemical Probe in Proteomics and Chemical Biology Research

There are no specific studies detailing the use of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile as a chemical probe. The nitrile group is recognized for its versatile role in protein-ligand interactions, capable of forming hydrogen bonds and other interactions that can be exploited in drug design. However, the application of this specific compound in investigating protein-ligand interactions or in activity-based protein profiling (ABPP) has not been documented in the reviewed literature. ABPP is a powerful chemoproteomic strategy that utilizes reactive chemical probes to assess the functional state of enzymes in complex biological systems. The potential of this compound as such a probe remains unexplored.

Lack of Exploration into Molecular Interaction Mechanisms with Biological Targets

Detailed investigations into the molecular interaction mechanisms of this compound with biological targets are also absent from the current body of scientific literature. While numerous pyrazole (B372694) derivatives have been synthesized and evaluated for their inhibitory or modulatory effects on various enzymes and receptors, no such data is available for this specific compound.

No Enzymatic Inhibition or Modulation Studies at a Molecular Level

Studies on other pyrazole-containing molecules have demonstrated their potential as inhibitors of enzymes such as cytochrome P450 enzymes, N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), urease, and butyrylcholinesterase. These studies often involve determining inhibition constants (Ki) and elucidating the mode of inhibition (e.g., competitive, non-competitive). However, no such enzymatic inhibition or modulation studies have been published for this compound.

No Receptor Binding and Allosteric Modulation Investigations

Similarly, the field of receptor pharmacology has seen the development of pyrazole derivatives as ligands for various receptors. Receptor binding assays are routinely used to determine the affinity (Kd or Ki) of a compound for a specific receptor. Furthermore, the potential for allosteric modulation, where a compound binds to a site distinct from the primary ligand binding site to modulate receptor activity, is an area of active research. There is currently no available data from receptor binding assays or allosteric modulation investigations for this compound.

No Information on its Influence on Specific Biochemical Pathways

Consequently, without studies on its interaction with specific proteins, the influence of this compound on any biochemical pathways remains unknown. Understanding how a compound affects cellular signaling or metabolic pathways is crucial for evaluating its potential as a research tool or therapeutic agent.

Scaffold for the Design and Synthesis of Advanced Pyrazole-Based Compounds

The pyrazole nucleus is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. researchgate.netmdpi.commdpi.com As such, this compound represents a valuable and versatile starting material for the synthesis of more complex, biologically active molecules. Its structure combines the stable pyrazole core with two reactive functional groups: a nitro group on the pyrazole ring and a terminal nitrile group on the N-alkyl chain. These features provide multiple avenues for chemical modification, allowing it to serve as a foundational building block for a diverse range of advanced pyrazole-based compounds. tandfonline.com The functionalization can occur at several positions on the pyrazole ring, offering a high degree of structural diversity. researchgate.netnih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. This compound is an ideal scaffold for such studies due to its modifiable functional groups. The independent or sequential transformation of the nitro and nitrile moieties allows for the systematic generation of a focused library of analogues, each with specific structural changes.

The nitro group at the C3 position of the pyrazole ring is a key site for modification. It is a strong electron-withdrawing group that significantly influences the electronic properties of the pyrazole ring. researchgate.net This group can be readily reduced under various conditions to form an amino group (-NH2). preprints.org This transformation from a nitro to an amino group drastically alters the electronic and steric properties of the molecule, converting an electron-withdrawing group into an electron-donating one and introducing a nucleophilic site that can be further derivatized through acylation, alkylation, or sulfonylation.

The propionitrile (B127096) side chain at the N1 position offers another point for diversification. The terminal nitrile group (-C≡N) can be hydrolyzed to a carboxylic acid (-COOH) or an amide (-CONH2), introducing hydrogen bonding capabilities and a negative charge (in the case of the carboxylate). researchgate.net Alternatively, the nitrile can be reduced to a primary amine (-CH2NH2), extending the carbon chain and introducing a basic center.

By systematically applying these transformations, researchers can generate a matrix of compounds to probe the specific structural requirements for a desired biological activity. For instance, a series of derivatives could be synthesized to determine whether an electron-donating or electron-withdrawing group at the C3 position is favorable, or to evaluate the optimal length and functionality of the side chain at the N1 position.

Table 1: Potential Derivatives of this compound for SAR Studies
Modification SiteReaction TypeInitial Functional GroupResulting Functional GroupPotential for Further Derivatization
C3-Position (Pyrazole Ring)ReductionNitro (-NO2)Amine (-NH2)Acylation, Alkylation, Sulfonylation
N1-Side ChainHydrolysisNitrile (-C≡N)Carboxylic Acid (-COOH) / Amide (-CONH2)Esterification, Amidation
ReductionPrimary Amine (-CH2NH2)Acylation, Alkylation

Combinatorial chemistry is a powerful strategy for rapidly generating large and diverse collections of compounds, known as chemical libraries, for high-throughput screening. mdpi.com The structure of this compound is well-suited for this approach. After an initial modification, such as the reduction of the nitro group to an amine, the resulting compound, 3-(3-amino-1H-pyrazol-1-yl)propanenitrile, can be used as a versatile scaffold.

In a typical combinatorial synthesis, this scaffold could be reacted in parallel with a large set of diverse building blocks. For example, the newly formed amino group could be acylated with a library of different carboxylic acids or sulfonylated with a library of sulfonyl chlorides. Similarly, if the nitrile group is hydrolyzed to a carboxylic acid, it could be reacted with a library of amines to form a diverse set of amides. These reactions are often performed on a solid support or in solution-phase arrays, allowing for the efficient and systematic creation of hundreds or thousands of distinct pyrazole derivatives. nih.govacs.org This library can then be screened against various biological targets to identify hit compounds, which can be further optimized using the rational design principles described in SAR studies. nih.gov

Research into Potential as Corrosion Inhibitor or Material Science Component

The unique chemical structure of this compound suggests its potential utility in material science, particularly as a corrosion inhibitor. Pyrazole and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, such as mild steel, in acidic environments. bohrium.comresearchgate.net

The efficacy of pyrazole-based inhibitors is attributed to the presence of nitrogen atoms in the heterocyclic ring, which have lone pairs of electrons. ku.ac.ae These nitrogen atoms can coordinate with vacant d-orbitals of metal atoms on the surface, leading to the adsorption of the inhibitor molecule onto the metal. This process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation), creating a protective film that isolates the metal from the corrosive medium. nih.govacs.org

This compound possesses several features that make it a promising candidate for corrosion inhibition. The two adjacent nitrogen atoms of the pyrazole ring provide strong coordination sites. Furthermore, the presence of the nitro and nitrile groups, which contain additional heteroatoms (nitrogen and oxygen) and π-electrons, could enhance the adsorption process and increase the surface coverage on the metal, leading to higher inhibition efficiency. acs.org Research on related pyrazole derivatives has demonstrated that such functional groups can significantly contribute to their protective properties. nih.gov

Table 2: Reported Corrosion Inhibition Efficiencies of Various Pyrazole Derivatives on Steel in 1 M HCl
Pyrazole DerivativeConcentrationInhibition Efficiency (%)Reference
(R)-5-(4-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole10-3 M91.5% bohrium.com
N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4)10-3 M90.8% nih.gov
Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6)10-3 M91.8% nih.gov
3-methyl-1H-pyrazol-5-amine (MPA)Not SpecifiedNot Specified bohrium.com

The data presented in Table 2 for structurally related pyrazoles, including those with nitro groups, show high inhibition efficiencies, suggesting that this compound could perform similarly or even more effectively due to its specific combination of functional groups. Further experimental investigation using techniques like weight loss analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy would be required to quantify its performance and elucidate its mechanism of action. bohrium.comresearchgate.netnih.gov

Advanced Spectroscopic and Analytical Methodologies for Characterizing 3 3 Nitro 1h Pyrazol 1 Yl Propanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring and the propanenitrile side chain. The pyrazole ring protons, influenced by the electron-withdrawing nitro group, would appear as distinct doublets in the aromatic region. The propanenitrile chain would show two triplet signals corresponding to the two methylene (B1212753) groups (-CH₂-), with their chemical shifts influenced by the adjacent pyrazole ring and the nitrile group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum would display signals for the two distinct carbons of the pyrazole ring, with the carbon atom bearing the nitro group showing a significantly different chemical shift. The two methylene carbons of the propanenitrile chain and the carbon of the nitrile group would also be clearly identifiable.

Predicted NMR Data:

While specific experimental data for this compound is not widely available in the public domain, the following table presents predicted chemical shifts based on the analysis of structurally similar compounds and established NMR chemical shift correlations. pdx.edu

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrazole-H4~6.5 - 7.0 (d)~105 - 115
Pyrazole-H5~7.8 - 8.2 (d)~130 - 140
Pyrazole-C3-~150 - 160
Pyrazole-C4~105 - 115
Pyrazole-C5~130 - 140
-CH₂-N~4.5 - 4.8 (t)~45 - 55
-CH₂-CN~3.0 - 3.3 (t)~15 - 25
-C≡N-~115 - 120

Note: These are estimated values. Actual experimental values may vary depending on the solvent and other experimental conditions. d = doublet, t = triplet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to the exact molecular weight of the compound (C₆H₆N₄O₂ = 166.05 g/mol ). The fragmentation pattern would likely involve the loss of the nitro group (-NO₂) and cleavage of the propanenitrile side chain, providing further structural confirmation. researchgate.netmiamioh.edu

Expected Fragmentation Pattern:

[M]⁺: The molecular ion peak.

[M - NO₂]⁺: A significant fragment resulting from the loss of the nitro group.

[M - C₂H₃N]⁺: Fragmentation corresponding to the loss of the elements of acetonitrile (B52724) from the side chain.

[C₃H₂N₂O₂]⁺: A fragment representing the 3-nitropyrazole ring.

Fragment Proposed Structure Expected m/z
[M]⁺C₆H₆N₄O₂166
[M - NO₂]⁺C₆H₆N₂120
[C₃H₂N₂O₂]⁺3-nitropyrazole cation112
[C₃H₃N₂]⁺Pyrazole ring fragment67

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the nitro, nitrile, and pyrazole functionalities. vscht.czlibretexts.orgmasterorganicchemistry.comspecac.com

Characteristic IR Absorption Bands:

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity
Nitro (-NO₂)Asymmetric stretch~1520 - 1560Strong
Nitro (-NO₂)Symmetric stretch~1340 - 1380Strong
Nitrile (-C≡N)Stretch~2240 - 2260Medium, Sharp
Aromatic C-H (pyrazole)Stretch~3100 - 3150Medium
Aromatic C=N (pyrazole)Stretch~1590 - 1620Medium
Aliphatic C-H (-CH₂-)Stretch~2850 - 2960Medium

The presence of strong absorption bands in the regions of 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹ would confirm the presence of the nitro group. A sharp, medium-intensity peak around 2250 cm⁻¹ is a clear indicator of the nitrile group. The aromatic C-H and C=N stretching vibrations of the pyrazole ring, along with the aliphatic C-H stretches, would also be observed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the nitropyrazole chromophore. msu.edunih.gov

The pyrazole ring itself exhibits π → π* transitions, typically in the far-UV region. researchgate.net However, the presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift of the absorption maximum (λmax) to a longer wavelength, likely in the range of 250-300 nm. researchgate.net This shift is due to the extension of the conjugated system and the electronic interaction between the nitro group and the pyrazole ring. The nitrile group generally has a very weak absorption in the far-UV and is unlikely to significantly influence the main absorption bands.

X-ray Crystallography for Solid-State Structural Determination

As of the current literature survey, a crystal structure for this compound has not been reported in publicly accessible databases. However, crystallographic studies on similar nitropyrazole derivatives have been conducted, providing a basis for understanding the expected structural features. univie.ac.at A single-crystal X-ray diffraction analysis would be the ultimate confirmation of its molecular structure.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for purity determination. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol, would be suitable for analyzing this compound. The retention time of the main peak would be characteristic of the compound, and the peak area percentage would provide a quantitative measure of its purity.

Gas Chromatography (GC): Provided that this compound is thermally stable and sufficiently volatile, gas chromatography could also be employed for purity analysis. A capillary column with a suitable stationary phase would be used, and the compound would be detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS).

These chromatographic methods are crucial for quality control, ensuring that the synthesized compound meets the required purity standards for any subsequent applications.

Future Perspectives and Emerging Research Directions for 3 3 Nitro 1h Pyrazol 1 Yl Propanenitrile

Development of Chemoenzymatic and Biocatalytic Synthetic Pathways

Conventional chemical synthesis routes for heterocyclic nitriles can be energy-intensive and may generate hazardous waste. nih.gov Biocatalysis offers a compelling, environmentally benign alternative, utilizing the high selectivity and mild reaction conditions of enzymes. nih.gov Future research could focus on developing chemoenzymatic and biocatalytic pathways for the synthesis of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile and its derivatives.

One promising avenue is the use of engineered aldoxime dehydratases (OxdREs) for the synthesis of aromatic and heterocyclic nitriles. nih.gov This approach circumvents the use of toxic cyanide reagents. nih.gov A potential biocatalytic route could involve the enzymatic conversion of a corresponding aldoxime precursor to the final nitrile product. Additionally, lipases could be explored for the kinetic resolution of chiral analogues, a technique that has proven successful for related nitrile compounds like 3-hydroxy-3-phenylpropanenitrile. nih.gov

Table 1: Potential Enzymes for Biocatalytic Synthesis

Enzyme Class Potential Application Precursor Molecule Expected Outcome
Aldoxime Dehydratase Nitrile group formation 3-(3-nitro-1H-pyrazol-1-yl)propanal oxime Direct, greener synthesis of the target compound
Nitrilase Hydrolysis of the nitrile This compound Synthesis of corresponding carboxylic acid derivatives

Integration with Advanced Materials Science for Novel Hybrid Systems

The nitro-substituted pyrazole (B372694) moiety in this compound suggests potential applications in materials science, particularly in the development of energetic materials or functional polymers. Research into derivatives of dinitropyrazole acetonitrile (B52724) has highlighted the potential of such structures in melt-cast explosives. rsc.org Future work could explore the incorporation of this compound as a building block in advanced materials.

This could involve its use as a ligand for metal-organic frameworks (MOFs), where the nitrogen atoms of the pyrazole ring and the nitrile group can coordinate with metal centers. Such MOFs could exhibit interesting properties for gas storage, catalysis, or as sensors. Furthermore, the compound could be integrated into polymer backbones to create novel hybrid systems with tailored thermal, optical, or electronic properties.

High-Throughput Screening and Computational Design of Analogues

High-throughput screening (HTS) is a powerful tool for the rapid discovery of new lead compounds in drug development. nih.gov By screening large libraries of compounds, HTS can identify molecules with desired biological activities. nih.gov The this compound scaffold is a prime candidate for HTS campaigns to explore its potential as a therapeutic agent. For instance, related pyrazole propanenitrile derivatives have been investigated as selective TYK2 inhibitors for treating inflammatory bowel disease. nih.gov

In parallel, computational design and in silico screening can accelerate the discovery process. nih.govjournaljpri.com By creating virtual libraries of analogues and predicting their biological activities and pharmacokinetic properties, researchers can prioritize the synthesis of the most promising candidates. nih.gov This approach has been successfully applied to design other pyrazole-based compounds with various biological activities. nih.govjournaljpri.com

Table 2: Illustrative High-Throughput Screening Cascade for Analogues

Screening Phase Assay Type Objective Example Target
Primary Screen In vitro biochemical assay Identify initial hits with activity against a specific target Kinases, proteases, or other enzymes
Secondary Screen Cell-based assay Confirm activity in a cellular context and assess cytotoxicity Cancer cell lines or immune cells

Exploration of Unconventional Reactivity Profiles

The chemical reactivity of this compound is another area ripe for exploration. The interplay between the electron-withdrawing nitro group and the pyrazole ring can lead to unconventional reactivity. For example, studies on 3,4,5-trinitro-1H-pyrazole have shown regioselective nucleophilic substitution of the nitro group at the 4-position. researchgate.net Investigating the reactivity of the nitro group on the 3-position of this compound towards various nucleophiles could unveil novel synthetic pathways for functionalization.

Furthermore, the nitrile group can be transformed into a variety of other functional groups, such as amides, carboxylic acids, or tetrazoles, opening up a wide range of synthetic possibilities for creating diverse chemical libraries. The pyrazole ring itself can also participate in various cycloaddition and ring-transformation reactions.

Contribution to Fundamental Understanding of Heterocyclic Chemistry

Pyrazole and its derivatives are fundamental building blocks in heterocyclic chemistry with a wide range of applications in medicine and industry. globalresearchonline.netnih.govresearchgate.net In-depth studies on the synthesis, reactivity, and properties of this compound will contribute to the broader understanding of pyrazole chemistry.

Investigating the influence of the nitro and propanenitrile substituents on the aromaticity, electronic properties, and reactivity of the pyrazole ring will provide valuable insights for physical organic chemists. This knowledge can then be applied to the rational design of new pyrazole-based compounds with specific desired properties, furthering the development of this important class of heterocyclic compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves coupling nitro-substituted pyrazole precursors with propanenitrile derivatives. Critical steps include:

  • Azide Formation : Reacting triazenylpyrazole precursors with azido(trimethyl)silane and trifluoroacetic acid under controlled temperatures (0–50°C) to generate intermediates .
  • Purification : Flash chromatography (cyclohexane/ethyl acetate gradient) yields high-purity products (88–96% depending on reaction time). Monitoring via TLC (Rf = 0.58) ensures reaction completion .
  • Optimization : Extending reaction time from 3 to 16 hours increases yield from 88% to 96%, highlighting the importance of kinetic control .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use NIOSH-approved respirators if aerosolization occurs .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (e.g., respiratory irritation noted for structurally similar nitriles) .
  • Waste Disposal : Segregate waste and consult hazardous material protocols for nitrile-containing compounds to prevent environmental contamination .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks to confirm nitro-pyrazole (δ ~5.93 ppm for pyrazole protons) and nitrile (C≡N, ~110–120 ppm in 13C NMR) groups .
  • IR Spectroscopy : Identify ν(C≡N) at ~2228 cm⁻¹ and nitro (NO₂) stretches at ~1547 cm⁻¹ .
  • HRMS : Validate molecular weight (e.g., [M]+ at m/z 224.0805) to confirm purity .

Advanced Research Questions

Q. How can click chemistry be applied to functionalize this compound?

  • Methodological Answer :

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : React azide-functionalized intermediates (e.g., 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile) with alkynes in THF/water. Use CuSO₄/sodium ascorbate for catalysis (20 mol% Cu, 1:1 solvent ratio) to generate triazole hybrids .
  • Yield Optimization : Adjust stoichiometry (7.5 equiv azide) and temperature (50°C) for >90% conversion .

Q. What computational methods predict the electronic effects of the nitro group on pyrazole reactivity?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model nitro group electron-withdrawing effects on pyrazole ring charge distribution. Compare HOMO-LUMO gaps with non-nitro analogs to assess reactivity .
  • Reactivity Studies : Pair computational results with experimental data (e.g., nitration rates or electrophilic substitution yields) to validate predictions .

Q. How do hydrogen-bonding networks influence the solid-state stability of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve structures to identify N–H⋯N/O interactions (e.g., pyrazole N–H donors bonding with nitrile acceptors) .
  • Thermal Analysis : Correlate hydrogen-bond density with DSC/TGA stability profiles (e.g., higher melting points in hydrogen-bond-rich polymorphs) .

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

  • Methodological Answer :

  • Kinetic Profiling : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust heating rates/reactant addition .
  • DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) systematically to identify critical yield-limiting factors .

Q. How does the nitro group affect the compound’s stability under acidic or oxidative conditions?

  • Methodological Answer :

  • Stability Assays : Expose the compound to HCl (1–6 M) or H₂O₂ (3–30%) at 25–60°C. Monitor degradation via HPLC and identify byproducts (e.g., nitro-to-amine reduction) .
  • Mechanistic Probes : Use isotopically labeled ¹⁵NO₂ analogs and ESI-MS to track degradation pathways .

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3-(3-nitro-1H-pyrazol-1-yl)propanenitrile
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3-(3-nitro-1H-pyrazol-1-yl)propanenitrile

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